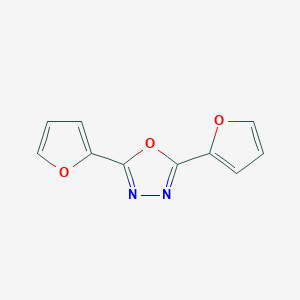
2,5-Di(2-furyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Di(2-furyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C10H6N2O3 and its molecular weight is 202.17g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of 2,5-Di(2-furyl)-1,3,4-oxadiazole
The synthesis of this compound typically involves the reaction of furan derivatives with hydrazine and carboxylic acids under dehydrating conditions. Several methods have been reported for synthesizing oxadiazoles, including:
- Cyclization Reactions : Utilizing acylhydrazides and furan derivatives under acidic or basic conditions.
- Condensation Reactions : Combining furan-2-carboxylic acid with hydrazine derivatives followed by cyclization.
- Phosphoryl Chloride Method : Employing phosphoryl chloride as a dehydrating agent to facilitate the formation of the oxadiazole ring.
These methods yield various derivatives with potential for further functionalization to enhance their biological activities .
Biological Activities
The biological activities of this compound derivatives are extensive and include:
Antimicrobial Activity
Numerous studies have demonstrated that this compound exhibits significant antimicrobial properties against both gram-positive and gram-negative bacteria. For instance:
- Compounds derived from this structure have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.20 to 0.40 mg/cm³ .
- The presence of electronegative substituents such as nitro or chloro groups enhances these antimicrobial effects .
Antioxidant Activity
The antioxidant potential of oxadiazole derivatives has been explored in various studies. For example:
- A series of synthesized derivatives showed promising antioxidant activity comparable to established antioxidants . The structure-activity relationship indicated that specific substitutions could enhance radical scavenging capabilities.
Anticancer Activity
Recent research has highlighted the anticancer potential of oxadiazole derivatives:
- In vitro studies demonstrated that certain derivatives induce apoptosis in cancer cell lines such as LN229 Glioblastoma, showcasing their potential as anti-cancer agents .
- Molecular docking studies suggest that these compounds may interact effectively with cancer-related targets .
Anti-Diabetic Activity
Some derivatives have also been assessed for their anti-diabetic properties:
- Studies using genetically modified models indicated that specific oxadiazole compounds significantly lowered glucose levels in Drosophila melanogaster models .
Case Studies and Findings
Propiedades
Fórmula molecular |
C10H6N2O3 |
|---|---|
Peso molecular |
202.17g/mol |
Nombre IUPAC |
2,5-bis(furan-2-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H6N2O3/c1-3-7(13-5-1)9-11-12-10(15-9)8-4-2-6-14-8/h1-6H |
Clave InChI |
ZLERZJGQBHZNSR-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C2=NN=C(O2)C3=CC=CO3 |
SMILES canónico |
C1=COC(=C1)C2=NN=C(O2)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















